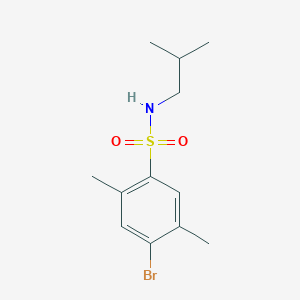

4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide

Description

4-Bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a bromine atom at the 4-position, two methyl groups at the 2- and 5-positions, and an isobutyl substituent on the sulfonamide nitrogen. Its synthesis typically involves sulfonylation of a brominated aromatic precursor followed by alkylation with isobutyl groups.

Properties

IUPAC Name |

4-bromo-2,5-dimethyl-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-8(2)7-14-17(15,16)12-6-9(3)11(13)5-10(12)4/h5-6,8,14H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCKKNVQXJUDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

4-Bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. It is involved in:

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

- Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Biology

The compound is investigated for its potential biological activity:

- Antibacterial Properties: The sulfonamide group inhibits bacterial growth by interfering with folate synthesis pathways. It targets dihydropteroate synthase, disrupting bacterial proliferation.

- Mechanism of Action: Its interaction with specific molecular targets enhances its binding affinity and reactivity.

Medicine

Research explores its therapeutic properties:

- Drug Development: The compound is evaluated as a building block for new pharmaceuticals, particularly in developing antibacterial agents.

- Case Studies:

- A study reported on the synthesis and biological evaluation of this compound against specific bacterial strains, demonstrating significant antibacterial activity compared to other derivatives.

| Compound Name | Antibacterial Activity | Binding Affinity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple bacterial strains |

| 3-Bromo-N-isobutyl-N,4-dimethylbenzenesulfonamide | Moderate | Low | Different bromine positioning alters activity |

| N-Isobutyl-N-nitro-4-toluenesulfonamide | Low | Moderate | Nitro group may reduce antibacterial properties |

Case Studies

-

Synthesis and Evaluation:

- A study optimized reaction conditions for synthesizing this compound, resulting in improved yield and purity. Biological assays indicated effectiveness against specific bacterial strains.

-

Comparative Analysis:

- A comparative study evaluated the antibacterial activity of this compound against other sulfonamide derivatives. Results showed superior activity against certain pathogens due to its structural attributes.

Mechanism of Action

The mechanism of action of 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide/Benzamide Families

The provided evidence highlights two key analogs:

- 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8) and

- 4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10) .

Key Observations :

- Biological Relevance : C8 and C10 were synthesized for targeted biological screens (e.g., kinase inhibition), whereas the target compound’s isobutyl and methyl groups may favor different pharmacokinetic profiles.

Brominated Methoxy Derivatives in Designer Drugs

discusses 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a hallucinogenic phenethylamine with structural similarities in bromine and methoxy positioning .

| Property | This compound | 2C-B |

|---|---|---|

| Core Structure | Benzenesulfonamide | Phenethylamine |

| Substituents | 4-Br, 2/5-Me, N-isobutyl | 4-Br, 2,5-OMe |

| Pharmacological Action | Underexplored | Serotonin receptor agonist (5-HT2A) |

Key Observations :

- Functional Group Impact : The sulfonamide moiety in the target compound introduces hydrogen-bonding capacity, unlike 2C-B’s amine group, which may alter receptor interaction mechanisms .

- Regulatory Context : Brominated methoxy compounds like 2C-B are regulated as controlled substances, highlighting the importance of substituent choice in drug design .

Biological Activity

4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide is an organic compound characterized by a sulfonamide functional group, a bromine atom, and an isobutyl group attached to a benzene ring. Its molecular formula is C₁₂H₁₈BrNO₂S, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties.

The unique structure of this compound contributes to its reactivity and biological interactions. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways in bacteria. Specifically, it targets dihydropteroate synthase, an enzyme critical for folate production, thereby disrupting bacterial proliferation.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Case Studies

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : In one study, the compound was synthesized using optimized reaction conditions that improved yield and purity. Following synthesis, biological assays demonstrated its effectiveness against specific bacterial strains .

- Comparative Analysis : A comparative study evaluated the antibacterial activity of this compound against other sulfonamide derivatives. The results indicated that this compound exhibited superior activity against certain pathogens due to its structural attributes.

Data Table: Biological Activity Comparison

| Compound Name | Antibacterial Activity | Binding Affinity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple bacterial strains |

| 3-bromo-N-isobutyl-N,4-dimethylbenzenesulfonamide | Moderate | Low | Different bromine positioning alters activity |

| N-isobutyl-N-nitro-4-toluenesulfonamide | Low | Moderate | Nitro group may reduce antibacterial properties |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase in bacteria.

- Molecular Interactions : The presence of the bromine atom and isobutyl group enhances the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonamide bond formation via nucleophilic substitution. A common approach is reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with isobutylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitoring reaction completion via TLC (ethyl acetate/hexane, 3:7). Post-synthesis purification uses column chromatography with silica gel .

Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic techniques?

- NMR : Use and NMR in DMSO-d₆ to confirm sulfonamide formation. Key signals include aromatic protons (δ 7.2–7.8 ppm), isobutyl methyl groups (δ 0.9–1.1 ppm), and sulfonamide NH (δ ~10.5 ppm, broad singlet). NMR should show sulfonamide sulfur-bound carbons (δ ~140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₇BrN₂O₂S: 350.02) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical. For sulfonamides, parameters like torsion angles (e.g., C–S–N–C) and intermolecular hydrogen bonding (e.g., N–H···O=S) define conformation. Compare with structurally analogous compounds, such as N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, where dihedral angles between aromatic rings and sulfonamide groups were resolved to <10°, indicating planarity . SCXRD requires slow evaporation of a saturated DMF/water solution to grow suitable crystals .

Q. What strategies are effective in analyzing contradictory biological activity data across different studies?

Contradictions often arise from assay conditions (e.g., cell lines, concentration ranges). For example, in sulfonamide derivatives, IC₅₀ discrepancies may stem from:

- Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity.

- Assay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase. Parameters: grid box centered on the active site (20 ų), Lamarckian genetic algorithm.

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.5 Å) and hydrogen bond occupancy (>50%) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for sulfonamide derivatives?

- Variable groups : Modify substituents at the benzene ring (e.g., bromo vs. chloro) and alkyl chains (e.g., isobutyl vs. tert-butyl).

- Assays : Test in vitro enzyme inhibition (e.g., carbonic anhydrase IX) and cytotoxicity (MTT assay in HeLa cells).

- Data correlation : Use multivariate regression to link electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity .

Q. What are best practices for resolving conflicting spectroscopic data during characterization?

- Iterative analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For example, distinguish overlapping aromatic signals using - HSQC.

- Alternative methods : If NH proton is undetectable in NMR due to exchange broadening, confirm via IR (sulfonamide N–H stretch at ~3250 cm⁻¹) .

Data Reporting Standards

Q. What key parameters must be reported in crystallographic studies of sulfonamides?

- CIF data : Include unit cell dimensions, space group, R-factor (<5%), and hydrogen bonding geometry (distance: 2.8–3.2 Å; angle: 150–180°).

- Deposition : Submit to Cambridge Structural Database (CSD) with reference code .

Q. How to ensure reproducibility in synthetic protocols?

- Detailed documentation : Specify solvent purity (e.g., DCM dried over CaH₂), reaction atmosphere (N₂ vs. air), and cooling methods (ice bath vs. cryostat).

- Batch records : Report yields for each step (e.g., 65–70% after column chromatography) and characterize intermediates (e.g., sulfonyl chloride via FTIR: S=O stretch at 1370 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.